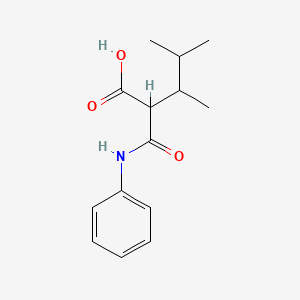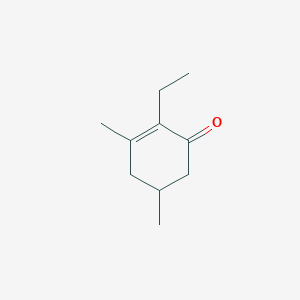
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C10H16O. It is a cyclic ketone with a unique structure that includes an ethyl group and two methyl groups attached to a cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. Another method is the aldol condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound under basic conditions. Additionally, the Friedel-Crafts acylation can be used, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and potential therapeutic uses.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism by which 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: This compound is structurally similar but lacks the ethyl group.
2-Cyclohexen-1-one: A simpler structure without the methyl and ethyl groups.
3,5-Dimethyl-2-cyclohexene-1-one: Another similar compound with slight structural differences.
Uniqueness
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where these structural features are advantageous.
特性
CAS番号 |
93445-22-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-ethyl-3,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-9-8(3)5-7(2)6-10(9)11/h7H,4-6H2,1-3H3 |
InChIキー |
HOWVKJXTFWYJAF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CC(CC1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)
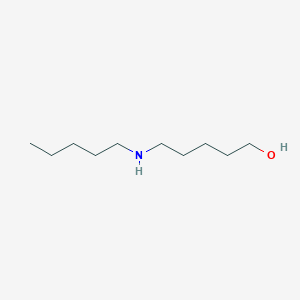
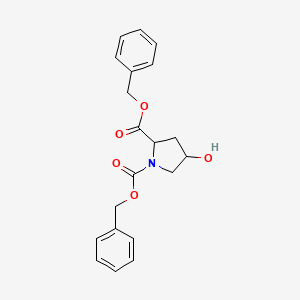
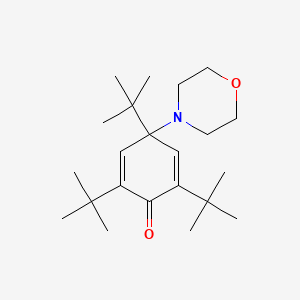
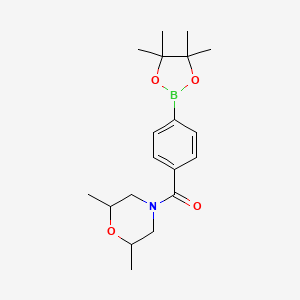
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)


![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
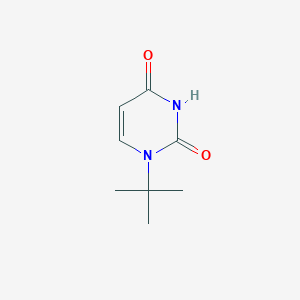
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
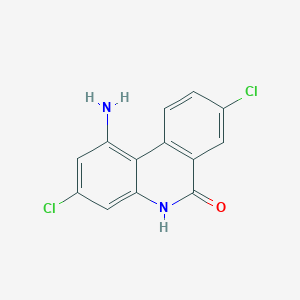
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
